Perfosfamide

Description

This compound is the active metabolite of the nitrogen mustard cyclophosphamide with potent antineoplastic and immunosuppressive properties. This compound alkylates DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)

Properties

CAS No. |

62435-42-1 |

|---|---|

Molecular Formula |

C7H15Cl2N2O4P |

Molecular Weight |

293.08 g/mol |

IUPAC Name |

(2S,4S)-N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/t7-,16-/m0/s1 |

InChI Key |

VPAWVRUHMJVRHU-GYKQLYQFSA-N |

SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl |

Isomeric SMILES |

C1CO[P@@](=O)(N[C@H]1OO)N(CCCl)CCCl |

Canonical SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl |

Other CAS No. |

62435-42-1 |

Synonyms |

4-hydroperoxycyclophosphamide NSC 181815 NSC-181815 perfosfamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Perfosfamide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide (4-hydroperoxycyclophosphamide, 4-HC) is a pre-activated synthetic analog of the widely used alkylating agent cyclophosphamide.[1] Unlike its parent compound, which requires metabolic activation by hepatic cytochrome P450 enzymes, this compound spontaneously hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide (4-OHCP), the key active metabolite.[2][3] This property makes it an invaluable tool for in vitro and ex vivo studies, as it bypasses the need for a metabolic activation system and allows for direct, quantifiable exposure of cells to the active cytotoxic species. This compound was explored experimentally for purging malignant cells from autologous bone marrow grafts but never reached the market.[4] This guide provides a detailed technical overview of its chemical activation, core cytotoxic mechanism, induction of apoptotic pathways, and relevant experimental methodologies for its study.

This compound Activation Pathway

This compound does not require enzymatic activation and undergoes a multi-step chemical degradation to yield its ultimate cytotoxic metabolites. Upon dissolution in an aqueous environment, this compound rapidly converts to 4-hydroxycyclophosphamide (4-OHCP). 4-OHCP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[5][6] Aldophosphamide is the crucial intermediate that subsequently decomposes via β-elimination into two products: phosphoramide mustard and acrolein.[5] Phosphoramide mustard is the principal DNA alkylating moiety responsible for the compound's antitumor effects, while acrolein is a highly reactive aldehyde that contributes significantly to cellular toxicity, including hemorrhagic cystitis observed in vivo.[5]

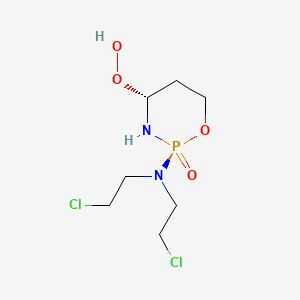

Caption: Chemical activation pathway of this compound.

Core Mechanism: DNA Alkylation

The primary mechanism of cytotoxicity for this compound is mediated by its metabolite, phosphoramide mustard. As a bifunctional alkylating agent, it possesses two reactive chloroethyl groups that covalently bind to nucleophilic sites on DNA bases. The predominant target is the N7 position of guanine.[5] This interaction leads to three major types of DNA damage:

-

Monofunctional Adducts: A single chloroethyl group binds to a guanine base.

-

Intrastrand Cross-links: Both chloroethyl groups react with two guanine bases on the same DNA strand.

-

Interstrand Cross-links (ICLs): The two chloroethyl groups bind to guanine bases on opposite DNA strands.

Interstrand cross-links are the most cytotoxic lesions, as they physically prevent the separation of the DNA double helix, thereby blocking the processes of both DNA replication and transcription.[5] This leads to catastrophic DNA damage, particularly in rapidly dividing cancer cells, triggering cell cycle arrest and programmed cell death.[3]

Induction of Apoptosis and Cellular Signaling

The extensive DNA damage caused by this compound initiates a complex cellular response culminating in apoptosis.

4.1 DNA Damage Response and Cell Cycle Arrest The formation of DNA adducts and cross-links is recognized by the cell's DNA damage response (DDR) machinery. This activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these pathways leads to cell cycle arrest, primarily at the S and G2 phases, providing the cell an opportunity to repair the damage.[3] Studies with the related analog mafosfamide have shown that it induces S-phase accumulation and G2-phase arrest in leukemia cells.[3]

4.2 p53-Mediated Apoptosis In cells with functional p53, the DDR robustly activates and stabilizes this critical tumor suppressor protein. Activated p53 functions as a transcription factor, upregulating the expression of genes involved in both cell cycle arrest (e.g., p21) and apoptosis. A key role of p53 in this context is to lower the apoptotic threshold by transcriptionally activating pro-apoptotic members of the Bcl-2 family (e.g., PUMA, Bax) and executioner caspases, such as caspase-6.[7]

4.3 Mitochondrial (Intrinsic) Pathway this compound treatment can activate the mitochondrial pathway of apoptosis.[8] The upregulation of pro-apoptotic Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This event triggers the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3 and -7.[9]

4.4 Oxidative Stress In addition to direct DNA alkylation, this compound has been shown to induce oxidative DNA damage through the generation of hydrogen peroxide (H₂O₂).[1] This can lead to the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), contributing to the overall genotoxic stress and pushing the cell towards apoptosis.[1]

Caption: Signaling pathway for this compound-induced apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound (4-HC) has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of cell killing are dependent on the cell type and exposure duration.

| Cell Line | Cancer Type | Parameter | Value (μM) | Exposure Time | Reference |

| U87 | Glioblastoma | IC50 | 15.67 ± 0.58 | 24 hours | [10] |

| T98 | Glioblastoma | IC50 | 19.92 ± 1.00 | 24 hours | [10] |

| D283 Med (Sensitive) | Medulloblastoma | 1-log cell kill | 25 | Not Specified | [11] |

| D283 Med (Sensitive) | Medulloblastoma | 2-log cell kill | 50 | Not Specified | [11] |

| D283 Med (4-HCR) | Medulloblastoma | 1-log cell kill | 125 | Not Specified | [11] |

| D283 Med (4-HCR) | Medulloblastoma | 2-log cell kill | 165 | Not Specified | [11] |

Mechanisms of Resistance

Cancer cells can develop resistance to this compound through several mechanisms, often mirroring those seen with cyclophosphamide:

-

Increased Drug Detoxification: Elevated levels of aldehyde dehydrogenase (ALDH) can rapidly oxidize aldophosphamide to the inactive carboxyphosphamide, preventing its conversion to phosphoramide mustard.[6]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly those involved in resolving interstrand cross-links, can remove the cytotoxic lesions before they trigger apoptosis. Medulloblastoma cells resistant to 4-HC showed significantly faster removal of DNA cross-links compared to sensitive cells.[11]

-

Altered Apoptotic Pathways: Mutations in key apoptotic genes like TP53 or the overexpression of anti-apoptotic proteins such as Bcl-2 can raise the threshold for triggering programmed cell death.[8]

Experimental Methodologies

Studying the mechanism of action of this compound involves a standard set of cell-based assays to quantify its effects on cell viability, apoptosis, and specific signaling pathways.

Caption: Workflow for analyzing this compound's effects.

7.1 Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL stock diluted 1:10). Incubate for 3-4 hours at 37°C.[13]

-

Solubilization: Aspirate the MTT medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at approximately 590 nm using a microplate reader.[13][14]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

7.2 Apoptosis Detection (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Preparation: Seed cells in 6-well plates, treat with this compound, and incubate for the desired time.

-

Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[16]

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[16][17] Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17][18]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[17]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

7.3 Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins to elucidate signaling pathway activation.[9]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., p53, cleaved caspase-3, cleaved caspase-9, PARP) overnight at 4°C.[20][21]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[19]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different conditions.[20]

References

- 1. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mafosfamide as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro synergism of 4-hydroperoxycyclophosphamide and cisplatin: relevance for bone marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Apoptotic threshold is lowered by p53 transactivation of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repair analysis of 4-hydroperoxycyclophosphamide-induced DNA interstrand crosslinking in the c-myc gene in 4-hydroperoxycyclophosphamide-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. bio-techne.com [bio-techne.com]

- 18. kumc.edu [kumc.edu]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to Perfosfamide: Structure, Mechanism, and Experimental Analysis

Abstract: Perfosfamide (4-hydroperoxycyclophosphamide) is an active metabolite of the widely used anticancer prodrug cyclophosphamide.[1] As a potent DNA alkylating agent, its mechanism of action and chemical properties have been a subject of significant research in oncology and drug development. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field. It details the compound's chemical structure, mechanism of action, relevant experimental protocols, and available quantitative data. All diagrams are rendered using the DOT language to ensure clarity and reproducibility of the described workflows and pathways.

Chemical Identity and Physicochemical Properties

This compound is an oxazaphosphorine compound and a key intermediate in the bioactivation of cyclophosphamide.[2] It is a nitrogen mustard derivative that exhibits potent antineoplastic and immunosuppressive properties.[1][3] Although it was explored as a drug candidate under the trade name Pergamid for purging malignant cells from bone marrow transplants, it never received FDA approval.[2]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,4S)-N,N-Bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | [2] |

| Synonyms | 4-Hydroperoxycyclophosphamide, 4-HC, Pergamid, NSC-181815 | [1][3] |

| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [2][4] |

| Molecular Weight | 293.08 g·mol⁻¹ | [2][3][4] |

| CAS Number | 39800-16-3 (unspecified stereochemistry) | [2] |

| Melting Point | 107-108°C | |

| Appearance | White crystals |

Mechanism of Action: From Prodrug to DNA Alkylation

This compound itself is a precursor that intracellularly decomposes into 4-hydroxycyclophosphamide.[5] This intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then undergoes spontaneous decomposition to yield the two ultimate cytotoxic metabolites: phosphoramide mustard and acrolein.[2][6]

The primary anticancer effect is mediated by phosphoramide mustard.[7] This metabolite is a bifunctional alkylating agent that is translocated into the cell nucleus.[7] There, it forms a highly reactive carbonium ion that covalently binds to the N7 position of guanine residues in DNA.[7] This binding can occur on the same DNA strand (intra-strand) or on opposite strands (inter-strand), forming cross-links that prevent DNA replication and transcription, ultimately triggering cell apoptosis.[7][8] The byproduct, acrolein, does not contribute to the anticancer effect but is responsible for toxic side effects such as hemorrhagic cystitis.[6][9]

The signaling cascade initiated by this compound's active metabolite involves the modulation of multiple cellular pathways, including MAP kinase signaling and the downregulation of genes that regulate the p53 cell cycle, such as TP53 and CIP1.[7][10]

Caption: Metabolic activation of this compound and its DNA alkylation mechanism.

Experimental Protocols

Chemical Synthesis of this compound

This compound can be synthesized via the oxidation of cyclophosphamide. One established method involves a Fenton-type reaction.[5]

Objective: To synthesize 4-hydroperoxycyclophosphamide (this compound) from cyclophosphamide.

Materials:

-

Cyclophosphamide (CPA)

-

Iron(II) sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Sodium acetate buffer (20 mM, pH 5.5)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

C₁₈-silica gel for column chromatography

-

HPLC system for purification and analysis

Methodology:

-

Dissolve cyclophosphamide (1 mmol) in 100 mL of sodium acetate buffer (20 mM, pH 5.5).[5]

-

Initiate the Fenton reaction by adding Iron(II) sulfate to the solution, followed by the continuous or dropwise addition of hydrogen peroxide.[5]

-

Allow the reaction to proceed at 25°C with stirring for 1 hour.[5]

-

Quench the reaction by adding 50 mL of chloroform and stirring vigorously for 1 minute.[5]

-

Separate the aqueous and organic phases. Extract the aqueous phase twice more with 25 mL portions of chloroform.[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5]

-

Concentrate the crude product and purify using column chromatography with C₁₈-silica gel.[5]

-

Pool the fractions containing this compound, remove the solvent under vacuum, and lyophilize to obtain a white powder.[5]

-

Confirm purity and identity using HPLC and HRMS (High-Resolution Mass Spectrometry).[5]

In Vitro Cytotoxicity Assay

The cytotoxic effect of this compound can be quantified by determining its half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in cancer cell lines using a luminescence-based cell viability assay.[5]

Objective: To determine the EC₅₀ value of this compound in human cancer cell lines (e.g., HepG2, MCF-7).

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates (white-walled for luminescence)

-

This compound stock solution

-

CellTiter-Glo® 2.0 Assay kit (Promega)

-

Luminometer or microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in standard medium. Treat the cells with at least ten different concentrations (e.g., 0–1.6 mM for HepG2, 0–400 µM for MCF-7).[5] Include wells with medium only (blank) and untreated cells (negative control).

-

Incubation: Incubate the treated plates for 24 hours under standard cell culture conditions.[5]

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Replace the substance-containing medium with 100 µL of a 1:1 mixture of fresh medium and CellTiter-Glo® reagent.[5]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

-

Data Acquisition: Measure the luminescence using a microplate reader.[5]

-

Data Analysis: Normalize the luminescence signals to the untreated control cells. Plot the normalized viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀/IC₅₀ value.

Caption: Workflow for determining in vitro cytotoxicity (IC50) of this compound.

In Vivo Antitumor Efficacy Study

Evaluating the in vivo efficacy of this compound typically involves a human tumor xenograft model in immunocompromised mice. The following protocol is a generalized model based on studies of related oxazaphosphorine compounds.[11][12]

Objective: To assess the antitumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., thymus aplastic nude mice)

-

Human tumor cells for implantation (e.g., MX-1 breast cancer)

-

This compound formulation for injection (e.g., in saline)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Methodology:

-

Tumor Implantation: Subcutaneously implant human tumor cells into the flank of each mouse. Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (n ≥ 8 per group).

-

Dose Determination: If not already known, perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity.[12]

-

Treatment Administration: Administer this compound to the treatment groups via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily for 5 days). The control group receives the vehicle only.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length × Width²) / 2.

-

Monitor animal body weight and overall health daily as indicators of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize animals if they show signs of excessive toxicity or tumor burden.

-

Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Analyze differences in median survival and tumor growth delay. Statistical significance is typically determined using methods like the Student's t-test or ANOVA.

Quantitative Pharmacological Data

In Vitro Cytotoxicity

The cytotoxic potency of this compound and its related metabolites varies across different cancer cell lines.

| Compound | Cell Line/Tumor Panel | IC₅₀ / EC₅₀ / ID₅₀ | Reference |

| This compound (4-HC) | Panel of 107 human tumors | Median ID₅₀ = 5.7 x 10⁻⁵ M | [13] |

| This compound | HepG2 (Hepatoblastoma) | Effective concentration range: 0 - 1.6 mM | [5] |

| This compound | MCF-7 (Breast Adenocarcinoma) | Effective concentration range: 0 - 400 µM | [5] |

Acute Toxicity Data

Acute toxicity data provides information on the lethal dose of a compound.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Intravenous (i.v.) | 115 | |

| Mouse | Intravenous (i.v.) | 235 | |

| Rat | Intraperitoneal (i.p.) | 131 | |

| Mouse | Intraperitoneal (i.p.) | 181 |

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H15Cl2N2O4P | CID 9554809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aminer.org [aminer.org]

- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palifosfamide | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfosfamide and Its Derivatives: A Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfosfamide (4-hydroperoxycyclophosphamide) is a pre-activated derivative of the widely used anticancer prodrug cyclophosphamide. As an oxazaphosphorine compound, it belongs to the class of nitrogen mustards and exerts its cytotoxic effects through the generation of DNA alkylating agents. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, details experimental protocols for key synthetic methodologies, and presents quantitative data in a structured format. Furthermore, it elucidates the mechanism of action, including the metabolic activation pathway and the subsequent induction of apoptosis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction

This compound was developed as an experimental drug candidate for blood cancers and was utilized in the 1980s for ex vivo purging of bone marrow grafts to prevent graft-versus-host disease.[1] Unlike its parent compound, cyclophosphamide, this compound does not require hepatic cytochrome P450 enzymatic activation, as it is already in a "pre-activated" state. This allows for more direct and potentially controllable generation of its cytotoxic metabolites. This guide will delve into the chemical synthesis of this compound and its analogs, their mechanism of action at the molecular level, and a review of relevant clinical trial data for related compounds.

Synthesis of this compound and Derivatives

The synthesis of this compound (4-hydroperoxycyclophosphamide) and its derivatives primarily involves the introduction of a hydroperoxy group at the C4 position of the oxazaphosphorine ring. The two most common methods for achieving this are Fenton oxidation and ozonation.

Fenton Oxidation

Fenton oxidation utilizes the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to generate highly reactive hydroxyl radicals, which can then hydroxylate the cyclophosphamide backbone. This method, while historically significant, is often associated with low yields.

Ozonation

Ozonation offers a more direct and efficient route to this compound synthesis. This method involves the reaction of ozone (O₃) with a suitable precursor, such as cyclophosphamide itself or an O-3-butenyl phosphorodiamidate derivative. Ozonation of O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate has been reported to produce higher yields of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the starting materials prior to the formation of the oxazaphosphorine ring or post-cyclization modifications. For instance, analogs of the related compound ifosfamide have been synthesized with various substituents on the N-(2-chloroethyl) group.

Quantitative Synthetic Data

The following table summarizes the reported yields for different synthetic approaches to this compound and related compounds.

| Compound | Synthetic Method | Precursor | Yield (%) | Reference |

| This compound | Fenton Oxidation | Cyclophosphamide | 3-4 | (van der Steen et al., 1973) |

| This compound | Ozonation | Cyclophosphamide | 20 | (Hohorst et al., 1976) |

| This compound | Ozonation | O-3-butenyl-N,N-bis(2-chloroethyl)-phosphordamidate | 50-60 | (Takamizawa et al.) |

| 4-Hydroxycyclophosphamide | Enzymatic Hydroxylation | Cyclophosphamide | 32 | (Steinbrecht et al., 2020)[2] |

Experimental Protocols

Synthesis of this compound via Ozonation of O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate (Representative Protocol)

This protocol is a representative procedure based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate

-

Dichloromethane (anhydrous)

-

Ozone (generated from an ozone generator)

-

Nitrogen gas

-

Silica gel for chromatography

Procedure:

-

Dissolve O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution while stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), purge the solution with nitrogen gas to remove excess ozone.

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Characterization:

-

¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the structure of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

-

Melting Point: To assess the purity of the crystalline product.

Mechanism of Action

The cytotoxic activity of this compound is not attributed to the molecule itself but to its decomposition products. This mechanism involves a cascade of chemical transformations that ultimately lead to DNA damage and apoptosis.

Metabolic Activation and Generation of Cytotoxic Metabolites

This compound is designed to be unstable under physiological conditions, readily converting to 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then undergoes β-elimination to yield two key molecules: phosphoramide mustard and acrolein.[3]

References

Perfosfamide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide (4-hydroperoxycyclophosphamide) is an ex vivo active derivative of the widely used anticancer agent cyclophosphamide.[1] Developed as a way to circumvent the need for hepatic activation of cyclophosphamide, this compound was primarily investigated for its potential in purging malignant cells from autologous bone marrow grafts prior to transplantation.[1] Although its clinical development was halted and it never reached the market, the study of this compound and its metabolites provides valuable insights into the mechanism of action and pharmacological properties of oxazaphosphorine alkylating agents. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and in vitro studies.

Pharmacodynamics

The cytotoxic and immunomodulatory effects of this compound are central to its therapeutic potential. These effects are mediated by its active metabolites which interact with cellular macromolecules, ultimately leading to cell death and modulation of the immune response.

Mechanism of Action

This compound, like its parent compound cyclophosphamide, is a prodrug that requires chemical transformation to exert its cytotoxic effects. It spontaneously converts to 4-hydroxycyclophosphamide in aqueous solution.[2][3][4] This key metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes β-elimination to yield two active cytotoxic metabolites: phosphoramide mustard and acrolein.[1]

Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic activity of this compound. It forms covalent cross-links with DNA, primarily at the N7 position of guanine residues. This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[5][6] Acrolein, while also cytotoxic, is largely responsible for the urotoxic side effects associated with oxazaphosphorine chemotherapy, such as hemorrhagic cystitis.[1]

In Vitro and Preclinical Efficacy

In vitro studies have demonstrated the dose-dependent cytotoxic effects of 4-hydroperoxycyclophosphamide on various human cell lines.

| Cell Type | Effect | Concentration | Citation |

| Human T-cells (proliferative response) | Partial inhibition | > 6-12 µg/mL | [3] |

| Activated T-cells and NK cells (cytotoxic function) | Inhibition | 3-6 µg/mL | [3] |

| Human B-cells (IgG synthesis) | Inhibition | < 3 µg/mL | [3] |

| Human peripheral blood mononuclear phagocytic cells (macrophages) | Reduced latex particle ingestion, Fcγ receptor binding and phagocytosis | 0.5 - 10.0 µg/mL | [7] |

Preclinical studies in animal models have shown the antitumor efficacy of 4-hydroperoxycyclophosphamide. In mice with EMT-6 mammary carcinoma, it was found to be a more potent tumor cell killing agent than cyclophosphamide or ifosfamide.[5]

Pharmacokinetics

Due to its intended ex vivo application and subsequent discontinuation of clinical development, in vivo pharmacokinetic data for this compound in humans is limited. The available information is primarily derived from in vitro studies and preclinical animal models, as well as from studies of its active metabolite, 4-hydroxycyclophosphamide, in the context of cyclophosphamide administration.

Absorption and Distribution

As this compound was designed for ex vivo use, traditional absorption studies are not applicable. In preclinical studies, administration of 4-hydroperoxycyclophosphamide (90 mg/kg) to mice resulted in blood concentrations of 4-hydroxycyclophosphamide that were three-fold higher than those produced by the administration of cyclophosphamide (100 mg/kg) at 15 minutes post-injection.[5]

Metabolism and Elimination

This compound undergoes rapid and spontaneous conversion to 4-hydroxycyclophosphamide in aqueous solutions.[2][3][4] The rate of conversion of 4-hydroperoxycyclophosphamide to 4-hydroxycyclophosphamide in 0.5 M Tris buffer (pH 7.4, 37°C) was found to be a first-order reaction with a rate constant of 0.016 min⁻¹.[8] The subsequent conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein is the rate-limiting step and is subject to bifunctional catalysis, for example by phosphate ions.[8]

Stability

The stability of this compound and its metabolites is a critical factor, particularly for its intended ex vivo application. 4-hydroxyifosfamide, a related compound, when stabilized by derivatization with semicarbazide, was found to be stable in biological matrix at -20°C for at least one month.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for 4-Hydroxyifosfamide

A representative method for the quantification of oxazaphosphorine metabolites is the reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for 4-hydroxyifosfamide.[9]

Sample Preparation:

-

Collect blood samples and separate plasma and erythrocytes at 4°C.

-

Immediately stabilize 4-hydroxyifosfamide by derivatization with semicarbazide.

-

Perform liquid-liquid extraction with ethyl acetate.

Chromatographic Conditions:

-

Column: C8 column

-

Mobile Phase: Acetonitrile-0.025 M potassium dihydrogenphosphate buffer (pH 7.40)-triethylamine (13.5:86:0.5, v/v)

-

Detection: UV at 230 nm

Validation:

-

Lower Limit of Quantitation: 100 ng/mL using a 1.00 mL sample.

-

Accuracy: 94.1% to 107.0%.

-

Precision: Within-day and between-day precisions were less than 6.2% and 7.2%, respectively.

Conclusion

This compound, or 4-hydroperoxycyclophosphamide, represents a chemically activated form of cyclophosphamide that bypasses the need for in vivo metabolic activation. While its journey to clinical application was cut short, the study of its pharmacodynamics and pharmacokinetics has contributed to a deeper understanding of the oxazaphosphorine class of alkylating agents. Its potent, dose-dependent cytotoxicity and immunomodulatory effects, mediated by the generation of phosphoramide mustard, are well-documented in preclinical and in vitro models. The technical data and experimental methodologies summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development, particularly those focused on cancer chemotherapy and immunomodulation.

References

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palifosfamide | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro effects of 4-hydroperoxycyclophosphamide on the morphology and function of human peripheral blood mononuclear phagocytic cells (macrophages) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic determination of stabilized 4-hydroxyifosfamide in human plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfosfamide: An In-Depth Technical Guide to a Pivotal Cyclophosphamide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide, also known as 4-hydroperoxycyclophosphamide (4-HC), is a critical active metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide.[1][2] As an oxazaphosphorine compound, this compound plays a pivotal role in the therapeutic efficacy of cyclophosphamide, which itself is inert and requires metabolic activation.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, mechanism of action, quantitative analysis, and the signaling pathways it triggers. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and related fields.

Chemical and Physical Properties

This compound is a racemic mixture with the chemical formula C₇H₁₅Cl₂N₂O₄P and a molecular weight of 293.08 g/mol .[5] It is a nitrogen mustard compound characterized by the presence of two beta-haloalkyl groups attached to a nitrogen atom.[6][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [5] |

| Molecular Weight | 293.08 g/mol | [5] |

| CAS Number | 39800-16-3 | [4] |

| Synonyms | 4-hydroperoxycyclophosphamide, 4-HC, Pergamid | [1][4][8] |

| Chemical Class | Nitrogen Mustard, Oxazaphosphorine | [4][6] |

Metabolic Pathway of Cyclophosphamide to this compound and Active Metabolites

Cyclophosphamide is a prodrug that undergoes a complex metabolic activation process, primarily in the liver, to exert its cytotoxic effects.[3][9] The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C4 position by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[10] 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide.[11] this compound is a stabilized, pre-activated form of 4-hydroxycyclophosphamide.[12]

Aldophosphamide is a key intermediate that can undergo two different fates:

-

Activation: It can spontaneously decompose to yield the ultimate cytotoxic agents: phosphoramide mustard and acrolein.[3][11] Phosphoramide mustard is the primary DNA alkylating agent responsible for the antineoplastic activity of cyclophosphamide.[3][11] Acrolein, while also cytotoxic, is largely associated with the undesirable side effect of hemorrhagic cystitis.[9]

-

Inactivation: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyphosphamide.[10]

A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde.[13]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Edge Attributes | Graphviz [graphviz.org]

- 3. Does acrolein contribute to the cytotoxicity of cyclophosphamide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Node Attributes | Graphviz [graphviz.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]

- 7. Metabolism of cyclophosphamide by purified cytochrome P-450 from microsomes of phenobarbital-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity, DNA cross-linking, and single strand breaks induced by activated cyclophosphamide and acrolein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Perfosfamide on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide (4-hydroperoxycyclophosphamide) is a pre-activated derivative of the alkylating agent cyclophosphamide, belonging to the oxazaphosphorine class of cytotoxic drugs. Unlike its parent compound, this compound does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects, making it a valuable tool for in vitro studies.[1] Its mechanism of action is centered on the generation of active metabolites, primarily phosphoramide mustard and acrolein, which are potent alkylating agents.[1] These metabolites form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on various tumor cell lines, experimental protocols for its evaluation, and the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound and its Metabolites

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[2] Direct and extensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. However, data for its active metabolites and closely related pre-activated compounds provide significant insights into its potency. The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound's active metabolite, 4-hydroxy-ifosfamide, and a related pre-activated compound, mafosfamide, in various human tumor cell lines.

Table 1: IC50 Values of 4-Hydroxy-Ifosfamide in Human Tumor Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| MXI | Non-Small Cell Lung Carcinoma | 10.8 |

| S117 | Non-Small Cell Lung Carcinoma | 25.0 |

Data from a study investigating the cytotoxicity of ifosfamide metabolites. The cell survival was measured using the MTT assay.[3]

Table 2: IC50 Values of Chloroacetaldehyde (another Ifosfamide metabolite) in Human Tumor Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| MXI | Non-Small Cell Lung Carcinoma | 8.6 |

| S117 | Non-Small Cell Lung Carcinoma | 15.3 |

This data highlights that chloroacetaldehyde also contributes to the cytotoxic effect of ifosfamide metabolism.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's in vitro cytotoxicity. The following are protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension in a complete growth medium to a final concentration of approximately 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.

-

After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the highest drug concentration) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[4]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve to determine the IC50 value.[1]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

-

Cell Washing and Resuspension:

-

Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) (50 µg/mL).

-

-

Incubation:

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.

-

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathways

The cytotoxic effects of this compound are primarily mediated through the induction of DNA damage, which in turn activates the DNA Damage Response (DDR) and apoptotic signaling pathways.

This diagram illustrates the key events following this compound treatment, from DNA alkylation to the activation of the apoptotic cascade.

References

- 1. CYTOTOXICITY OF ACTIVATED NATURAL KILLER CELLS AGAINST PEDIATRIC SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 3. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Perfosfamide's Role in DNA Alkylation and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfosfamide, the active metabolite of the widely used chemotherapeutic agents cyclophosphamide and ifosfamide, exerts its potent cytotoxic effects through the alkylation of DNA. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound-induced DNA damage and the intricate cellular DNA repair pathways that respond to these lesions. A comprehensive overview of the types of DNA adducts formed, with a focus on monofunctional adducts and the highly cytotoxic interstrand crosslinks, is presented. The critical roles of the Fanconi anemia pathway, homologous recombination, and nucleotide excision repair in mitigating the genotoxic effects of this compound are detailed. This guide also includes a compilation of quantitative data on this compound's cytotoxicity and DNA adduct formation, alongside detailed protocols for key experimental assays and visual representations of the relevant signaling pathways to facilitate a deeper understanding and further research in the field of DNA-damaging anticancer agents.

Introduction: this compound as a DNA Alkylating Agent

This compound is the principal cytotoxic metabolite of the nitrogen mustard prodrugs cyclophosphamide and ifosfamide.[1] These prodrugs undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form 4-hydroxycyclophosphamide or 4-hydroxyifosfamide, which exist in equilibrium with their tautomeric form, aldophosphamide. Aldophosphamide then spontaneously decomposes to yield the active alkylating agent, phosphoramide mustard (the ionized form of this compound), and acrolein.[2] It is the phosphoramide mustard that is responsible for the therapeutic effects of these drugs.[2]

As a bifunctional alkylating agent, this compound possesses two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[3][4][5] This alkylation can result in the formation of monofunctional adducts, where one chloroethyl group binds to a guanine base, or the more cytotoxic bifunctional adducts.[3][6] These bifunctional lesions can manifest as intrastrand crosslinks, connecting two bases on the same DNA strand, or as interstrand crosslinks (ICLs), which covalently link the two complementary strands of the DNA double helix.[5] ICLs are particularly detrimental to rapidly dividing cancer cells as they physically block DNA strand separation, thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][5]

This compound-Induced DNA Adducts

The interaction of this compound with DNA results in the formation of a spectrum of adducts, with the most well-characterized being:

-

N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G): A monofunctional adduct where one of the chloroethyl groups of this compound has alkylated the N7 position of a guanine residue.[3][6]

-

N,N-bis[2-(7-guaninyl)ethyl]amine (G-NOR-G): A bifunctional adduct that forms an interstrand crosslink between the N7 positions of two guanine residues on opposite DNA strands. This is considered the most cytotoxic lesion induced by this compound.[3][5]

-

N-(2-hydroxyethyl)-N-[2-(N7-guaninyl)ethyl]-amine (NOR-G-OH): A monofunctional adduct where one chloroethyl group has reacted with guanine and the other has been hydrolyzed.[3]

The formation and persistence of these adducts are critical determinants of the efficacy of cyclophosphamide and ifosfamide in cancer therapy.

Quantitative Analysis of this compound's Cytotoxicity and DNA Adduct Formation

The cytotoxic effects of this compound are dose-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. While specific IC50 values for this compound are not extensively reported across a wide range of cancer cell lines, the following table summarizes available data on the formation of DNA adducts induced by its active form, phosphoramide mustard.

| Cell Line/System | Compound | Concentration (µM) | Time (hours) | Adduct Type | Adduct Level (per 10^5 nucleotides) | Reference |

| Rat Ovarian Granulosa Cells | Phosphoramide Mustard | 6 | 24 | NOR-G-OH (referred to as DA1) | Detected | [7] |

| Rat Ovarian Granulosa Cells | Phosphoramide Mustard | 3 | 48 | G-NOR-G (referred to as DA2) | Detected | [7] |

| Rat Ovarian Granulosa Cells | Phosphoramide Mustard | 6 | 48 | G-NOR-G (referred to as DA2) | Detected | [7] |

| Organogenesis-stage rat embryos | 4-hydroperoxycyclophosphamide | Embryotoxic concentration | Not specified | NOR-G | Detected | [8] |

| Organogenesis-stage rat embryos | 4-hydroperoxycyclophosphamide | Embryotoxic concentration | Not specified | G-NOR-G | Detected | [8] |

Cellular DNA Repair Pathways in Response to this compound Damage

The genotoxic lesions induced by this compound trigger a complex network of DNA damage response (DDR) and repair pathways. The cell's ability to repair these adducts is a key factor in determining its sensitivity or resistance to the drug. The three major pathways involved in the repair of this compound-induced DNA damage are the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and Nucleotide Excision Repair (NER).

The Fanconi Anemia (FA) Pathway

The Fanconi Anemia pathway is a specialized DNA repair pathway that is essential for the repair of interstrand crosslinks.[9][10] This pathway is composed of a core complex of FA proteins that, upon sensing an ICL, monoubiquitinates the FANCD2-FANCI heterodimer.[11] This ubiquitination is a critical activation step that allows the recruitment of downstream nucleases and other repair factors to the site of the lesion.[11] These factors then "unhook" the crosslink by making incisions in the DNA backbone on either side of the adduct.[9] The resulting DNA double-strand break is then repaired by homologous recombination.[4] Cells with a defective FA pathway are exquisitely sensitive to crosslinking agents like this compound, a characteristic that is exploited in the diagnosis of Fanconi anemia.[9]

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer [explorationpub.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH [mdpi.com]

- 6. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cyclophosphamide-DNA adducts in rat embryos exposed in vitro to 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fanconi Anemia DNA Repair Pathway as a New Mechanism to Exploit Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 11. Homologous recombination assay for interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Perfosfamide for Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide (4-hydroperoxycyclophosphamide) is an active metabolite of the widely used anticancer agent cyclophosphamide. Unlike its parent compound, this compound does not require metabolic activation by the liver, making it a valuable tool for in vitro studies investigating the mechanisms of cyclophosphamide's cytotoxic effects. This technical guide provides an in-depth overview of early-stage research on this compound's activity against leukemia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Quantitative Analysis of this compound's Anti-Leukemic Activity

The cytotoxic effects of this compound have been evaluated against various leukemia cell lines. The following tables summarize the key quantitative findings from in vitro studies, primarily focusing on the human acute lymphoblastic leukemia cell line MOLT-4 and the human acute myeloblastic leukemia cell line ML-1. For comparative purposes, data for 4-hydroperoxyifosfamide (4-OOH-IF), a related oxazaphosphorine, is also included where available.

Table 1: Cell Viability of Leukemia Cell Lines After Treatment with this compound (4-OOH-CP) and 4-OOH-IF

| Cell Line | Treatment | Concentration (µg/mL) | 24 hours (% Viable Cells) | 48 hours (% Viable Cells) |

| MOLT-4 | Control | - | 95.3 ± 0.5 | 94.7 ± 0.6 |

| 4-OOH-CP | 0.5 | 72.1 ± 1.1 | 48.2 ± 1.5 | |

| 1.0 | 55.4 ± 1.2 | 25.6 ± 1.1 | ||

| 2.5 | 30.2 ± 0.9 | 10.1 ± 0.7 | ||

| 4-OOH-IF | 0.5 | 85.2 ± 1.3 | 65.4 ± 1.8 | |

| 1.0 | 70.3 ± 1.5 | 42.1 ± 1.3 | ||

| 2.5 | 45.8 ± 1.1 | 20.3 ± 0.9 | ||

| ML-1 | Control | - | 96.1 ± 0.4 | 95.2 ± 0.5 |

| 4-OOH-CP | 1.0 | 80.4 ± 1.4 | 60.7 ± 1.9 | |

| 5.0 | 62.1 ± 1.3 | 35.2 ± 1.2 | ||

| 10.0 | 40.5 ± 1.0 | 15.8 ± 0.8 | ||

| 4-OOH-IF | 1.0 | 90.3 ± 1.6 | 78.9 ± 2.1 | |

| 5.0 | 75.6 ± 1.7 | 55.4 ± 1.6 | ||

| 10.0 | 58.2 ± 1.4 | 30.1 ± 1.1 |

Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.

Table 2: Induction of Apoptosis and Necrosis in Leukemia Cell Lines by this compound (4-OOH-CP) and 4-OOH-IF (24-hour treatment)

| Cell Line | Treatment | Concentration (µg/mL) | Apoptotic Cells (%) | Necrotic Cells (%) |

| MOLT-4 | Control | - | 3.2 ± 0.2 | 1.5 ± 0.1 |

| 4-OOH-CP | 0.5 | 15.8 ± 0.8 | 12.1 ± 0.7 | |

| 1.0 | 28.4 ± 1.1 | 16.2 ± 0.9 | ||

| 2.5 | 45.1 ± 1.5 | 24.7 ± 1.2 | ||

| 4-OOH-IF | 0.5 | 8.9 ± 0.5 | 5.9 ± 0.4 | |

| 1.0 | 18.7 ± 0.9 | 11.0 ± 0.6 | ||

| 2.5 | 35.4 ± 1.3 | 18.8 ± 1.0 | ||

| ML-1 | Control | - | 2.5 ± 0.3 | 1.4 ± 0.2 |

| 4-OOH-CP | 1.0 | 10.2 ± 0.6 | 9.4 ± 0.5 | |

| 5.0 | 22.5 ± 1.0 | 15.4 ± 0.8 | ||

| 10.0 | 38.7 ± 1.4 | 20.8 ± 1.1 | ||

| 4-OOH-IF | 1.0 | 5.1 ± 0.4 | 4.6 ± 0.3 | |

| 5.0 | 15.3 ± 0.7 | 9.1 ± 0.5 | ||

| 10.0 | 26.8 ± 1.2 | 15.0 ± 0.9 |

Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.

Table 3: Caspase Activation in Leukemia Cell Lines Treated with this compound (4-OOH-CP) and 4-OOH-IF (24-hour treatment)

| Cell Line | Treatment | Concentration (µg/mL) | Caspase-8 Positive Cells (%) | Caspase-9 Positive Cells (%) | Caspase-3/7 Positive Cells (%) |

| MOLT-4 | Control | - | 2.1 ± 0.2 | 2.3 ± 0.2 | 2.5 ± 0.3 |

| 4-OOH-CP | 2.5 | 30.2 ± 1.2 | 35.1 ± 1.4 | 40.3 ± 1.6 | |

| 4-OOH-IF | 2.5 | 20.5 ± 1.0 | 24.8 ± 1.1 | 28.7 ± 1.3 | |

| ML-1 | Control | - | 1.8 ± 0.1 | 2.0 ± 0.2 | 2.2 ± 0.2 |

| 4-OOH-CP | 10.0 | 25.4 ± 1.1 | 28.9 ± 1.3 | 33.1 ± 1.5 | |

| 4-OOH-IF | 10.0 | 18.3 ± 0.9 | 21.5 ± 1.0 | 24.6 ± 1.2 |

Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.

Table 4: Changes in Mitochondrial Membrane Potential (MMP) in Leukemia Cell Lines Treated with this compound (4-OOH-CP) and 4-OOH-IF

| Cell Line | Treatment | Concentration (µg/mL) | 24 hours (% Cells with Low MMP) | 48 hours (% Cells with Low MMP) |

| MOLT-4 | Control | - | 3.5 ± 0.3 | 4.1 ± 0.4 |

| 4-OOH-CP | 2.5 | 38.6 ± 1.5 | 65.2 ± 2.1 | |

| 4-OOH-IF | 2.5 | 25.4 ± 1.1 | 48.7 ± 1.8 | |

| ML-1 | Control | - | 3.1 ± 0.2 | 3.8 ± 0.3 |

| 4-OOH-CP | 10.0 | 30.1 ± 1.3 | 55.8 ± 2.0 | |

| 4-OOH-IF | 10.0 | 20.7 ± 1.0 | 40.3 ± 1.6 |

Data extracted from a study comparing 4-hydroperoxyifosfamide and 4-hydroperoxycyclophosphamide.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key experiments cited in the quantitative data tables.

A. Cell Culture and Drug Treatment

-

Cell Lines:

-

MOLT-4 (human acute lymphoblastic leukemia)

-

ML-1 (human acute myeloblastic leukemia)

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound (4-hydroperoxycyclophosphamide) and 4-hydroperoxyifosfamide are dissolved in sterile, deionized water immediately before use.

-

Treatment: Cells are seeded at a density of 1.5 x 10^5 cells/mL and treated with the indicated concentrations of the drugs for 24 or 48 hours.

B. Cell Viability Assay (FDA/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and esterase activity.

-

Harvest and wash cells with Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in 1 mL of warm Hanks' Balanced Salt Solution (HBSS).

-

Add 10 µL of Fluorescein Diacetate (FDA) working solution (1 µg/mL in HBSS) and incubate in the dark for 15 minutes at 37°C.

-

Add 20 µL of Propidium Iodide (PI) working solution (30 µg/mL in 0.9% NaCl) and incubate for an additional 5 minutes.

-

Analyze the samples immediately by flow cytometry. Viable cells are FDA-positive and PI-negative, early apoptotic cells are FDA-dim and PI-negative, and late apoptotic/necrotic cells are PI-positive.

C. Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

-

Harvest and wash cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

D. Caspase Activity Assays

-

CaspGLOW Red Active Caspase-8 and -9 Staining:

-

Induce apoptosis in 1 x 10^6 cells.

-

Add 1 µL of the specific CaspGLOW reagent (IETD-FMK for caspase-8 or LEHD-FMK for caspase-9) to 300 µL of cell suspension.

-

Incubate for 60 minutes at 37°C in a 5% CO2 incubator.

-

Wash the cells twice with the provided Wash Buffer.

-

Resuspend the cells in the remaining Wash Buffer and analyze by flow cytometry.

-

-

CellEvent™ Caspase-3/7 Green Detection Assay:

-

Harvest and resuspend the cell pellet in 500 µL of PBS.

-

Add 0.5 µL of CellEvent™ Caspase-3/7 Green Detection Reagent.

-

Incubate for 30 minutes at 37°C.

-

Analyze the samples by flow cytometry without a wash step.

-

E. Mitochondrial Membrane Potential (MMP) Assay (TMRE Staining)

This assay measures the mitochondrial membrane potential, which is often dissipated during apoptosis.

-

Prepare a Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (10 mM in DMSO). The final working concentration is 100 nM.

-

Harvest and wash cells twice with warm HBSS.

-

Resuspend the cell pellet in 100 µL of 100 nM TMRE and incubate for 20 minutes at 37°C in the dark.

-

Wash the cells with 1 mL of warm HBSS.

-

Analyze by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.

III. Signaling Pathways and Mechanisms of Action

This compound, as an active metabolite of cyclophosphamide, exerts its anti-leukemic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

A. DNA Damage Response

This compound is an alkylating agent that forms covalent bonds with DNA, leading to the formation of DNA cross-links.[1] This damage triggers the DNA Damage Response (DDR) pathway.

B. Apoptotic Signaling Pathway

The apoptotic cascade initiated by this compound involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.

C. Experimental Workflow for Assessing Anti-Leukemic Activity

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's efficacy against leukemia cells.

IV. Conclusion

Early-stage research demonstrates that this compound is a potent inducer of apoptosis in leukemia cell lines. Its mechanism of action involves the induction of DNA damage and the activation of both the extrinsic and intrinsic apoptotic pathways, leading to the activation of caspases-8, -9, and -3/7. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-leukemic properties of this compound and to develop novel therapeutic strategies for leukemia. Further research is warranted to determine specific IC50 values across a broader range of leukemia subtypes and to investigate the detailed molecular interactions within the DNA damage response and Bcl-2 family protein pathways.

References

The Cellular Journey of Perfosfamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide (4-hydroperoxycyclophosphamide) is an oxazaphosphorine compound investigated for its potent antineoplastic and immunosuppressive properties. As a pre-activated analog of cyclophosphamide, its mechanism of action is intrinsically linked to its cellular uptake and subsequent metabolic conversion into cytotoxic agents.[1][2] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound, drawing upon data from closely related and extensively studied oxazaphosphorines like cyclophosphamide and ifosfamide to elucidate its biochemical fate.

Cellular Uptake of this compound

While specific transporters for this compound have not been fully elucidated, the uptake mechanisms for the structurally similar ifosfamide offer valuable insights. The human organic cation transporter 2 (hOCT2) has been identified as a key transporter for ifosfamide, particularly in renal proximal tubular cells, which may explain the associated nephrotoxicity.[3] It is plausible that this compound may also utilize organic cation transporters for cellular entry.

Experimental Protocol: Cellular Uptake Assay

A common method to investigate the cellular uptake of a compound like this compound involves utilizing transporter-expressing cell lines.

Objective: To determine if this compound is a substrate for a specific transporter (e.g., hOCT2).

Materials:

-

HEK293 cells (or other suitable host cells) stably transfected with the transporter of interest (e.g., hOCT2).

-

Control (mock-transfected) HEK293 cells.

-

This compound.

-

Radiolabeled this compound or a fluorescently tagged derivative.

-

Known transporter substrates and inhibitors (e.g., cimetidine for hOCT2).[3]

-

Cell culture medium and reagents.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Seed both transporter-expressing and control cells in 24-well plates and culture until they reach a confluent monolayer.

-

Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Prepare uptake solutions containing radiolabeled or fluorescently tagged this compound at various concentrations in the uptake buffer. For inhibition studies, include a known inhibitor in the uptake solution.

-

Remove the wash buffer and add the uptake solution to the cells.

-

Incubate for a specified period (e.g., 1-10 minutes) at 37°C.

-

To terminate the uptake, rapidly wash the cells three times with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Measure the amount of intracellular this compound using a scintillation counter or fluorescence plate reader.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the uptake rate and compare the values between transporter-expressing and control cells, as well as in the presence and absence of inhibitors.

Metabolism of this compound

This compound is designed as a pre-activated drug, meaning it is already in a partially metabolized state. It is chemically converted to 4-hydroxycyclophosphamide, a key intermediate in the metabolic activation of cyclophosphamide.[1][4] This circumvents the initial and often rate-limiting activation step catalyzed by cytochrome P450 (CYP) enzymes in the liver that is required for cyclophosphamide and ifosfamide.[4][5][6][7][8]

The subsequent metabolism of 4-hydroxycyclophosphamide is a critical determinant of both the therapeutic efficacy and toxicity of this compound. 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[4] Aldophosphamide can then follow two main pathways:

-

Activation Pathway: Aldophosphamide undergoes β-elimination to yield the ultimate cytotoxic metabolites: phosphoramide mustard and acrolein.[1][4] Phosphoramide mustard is a potent DNA alkylating agent, responsible for the antineoplastic effects of the drug.[2][8] Acrolein is a highly reactive aldehyde that contributes significantly to toxic side effects, such as hemorrhagic cystitis.[5][8]

-

Inactivation Pathway: Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDHs), particularly ALDH1A1 and ALDH3A1, to the inactive metabolite carboxyphosphamide.[5][9] Overexpression of these enzymes is a known mechanism of resistance to oxazaphosphorine drugs.[5]

Key Metabolic Enzymes and their Roles

| Enzyme Family | Specific Enzymes | Role in this compound Metabolism |

| Cytochrome P450 (CYP) | CYP2B6, CYP3A4/5, CYP2C8, CYP2C9, CYP2C19 | Primarily involved in the initial activation of the parent compounds cyclophosphamide and ifosfamide.[5][6][7][10] this compound, being pre-activated, bypasses this step. |

| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1 | Catalyze the detoxification of aldophosphamide to the inactive carboxyphosphamide, contributing to drug resistance.[5][9] |

Quantitative Pharmacokinetic Data (Derived from Ifosfamide Studies)

The following table summarizes key pharmacokinetic parameters for ifosfamide, which can provide an estimate for the behavior of this compound's metabolites.

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 0.64 L/kg (day 1) - 0.72 L/kg (day 5) | [8] |

| Plasma Half-life | 7 - 15 hours (dose-dependent) | [8] |

| Metabolism to Chloroacetaldehyde | 25-60% of Ifosfamide dose | [5] |

| Renal Clearance | 6.3 - 8.0 ml/min | [11] |

Note: These values are for ifosfamide and may differ for this compound and its metabolites.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of this compound

Caption: Metabolic activation and inactivation of this compound.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a typical cellular uptake experiment.

Conclusion

This compound's clinical potential is directly tied to its cellular uptake and metabolic activation. As a pre-activated compound, it bypasses the initial CYP-mediated metabolism, leading directly to the formation of the key intermediate 4-hydroxycyclophosphamide. The subsequent balance between its conversion to the cytotoxic phosphoramide mustard and its detoxification by ALDH enzymes is a critical factor in its therapeutic index. Further research into the specific transporters involved in this compound's cellular uptake will be crucial for optimizing its delivery and minimizing off-target toxicities. The experimental protocols and metabolic pathways detailed in this guide provide a foundational framework for continued investigation into this promising class of antineoplastic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. New clues for nephrotoxicity induced by ifosfamide: preferential renal uptake via the human organic cation transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Activation of the anticancer prodrugs cyclophosphamide and ifosfamide: identification of cytochrome P450 2B enzymes and site-specific mutants with improved enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study of 5 day fractionated ifosfamide pharmacokinetics in consecutive treatment cycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Perfosfamide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide, also known as 4-hydroperoxycyclophosphamide (4-HC), is an active metabolite of the alkylating agent cyclophosphamide.[1] It has been utilized experimentally for its cytotoxic properties, particularly in the context of purging malignant cells from bone marrow grafts.[1][2] Unlike its parent drug, this compound does not require metabolic activation by liver enzymes, making it suitable for direct in vitro applications.[3] These application notes provide a detailed protocol for the dissolution of this compound and its use in various in vitro assays, drawing upon established methodologies for the closely related compound, cyclophosphamide.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound (inferred) | DMSO | ≥ 5 mg/mL | Inferred from Cyclophosphamide |

| Water | Soluble (prepare fresh) | Inferred from Cyclophosphamide | |

| Ethanol | Limited | Inferred from Cyclophosphamide | |

| Cyclophosphamide (hydrate) | DMSO | ~5 mg/mL | [4] |

| Water | ~40 mg/mL | [5] | |

| PBS (pH 7.2) | ~1.6 mg/mL | [4] | |

| Ifosfamide | DMSO | ~30 mg/mL | [6] |

| Ethanol | ~50 mg/mL | [6] | |

| PBS (pH 7.2) | ~10 mg/mL | [6] |